molecular formula C12H11N3O6S B12889795 Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate CAS No. 52121-01-4

Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate

Cat. No.: B12889795
CAS No.: 52121-01-4
M. Wt: 325.30 g/mol
InChI Key: ZQRMZCHAMAMNBF-UHFFFAOYSA-N
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Description

Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate is a complex organic compound that features a unique combination of furan, thiazole, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with thiosemicarbazide to form the thiazole ring. The nitro group is introduced through nitration reactions, and the final esterification step involves the reaction with ethyl acetate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The thiazole ring can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate is unique due to its combination of furan, thiazole, and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

52121-01-4

Molecular Formula

C12H11N3O6S

Molecular Weight

325.30 g/mol

IUPAC Name

ethyl 2-[2-(furan-2-carbonylimino)-5-nitro-1,3-thiazol-3-yl]acetate

InChI

InChI=1S/C12H11N3O6S/c1-2-20-10(16)7-14-6-9(15(18)19)22-12(14)13-11(17)8-4-3-5-21-8/h3-6H,2,7H2,1H3

InChI Key

ZQRMZCHAMAMNBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(SC1=NC(=O)C2=CC=CO2)[N+](=O)[O-]

Origin of Product

United States

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